Amitrole

Beschreibung

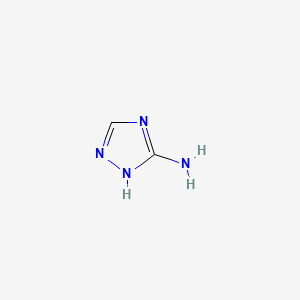

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSJWNVTNUYHDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 |

Source

|

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-amino-1,2,4-triazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-amino-1,2,4-triazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020076 |

Source

|

| Record name | Amitrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder. |

Source

|

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amitrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28% |

Source

|

| Record name | SID47193690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14 |

Source

|

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.9 |

Source

|

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg |

Source

|

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amitrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Transparent to off white crystalline powder | |

CAS No. |

61-82-5, 65312-61-0, 65312-62-1 |

Source

|

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4H-1,2,4-Triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65312-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-3H-1,2,4-triazol-3-imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65312-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitrole [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4H)-1,2,4-Triazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065312610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amitrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amitrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amitrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4H)-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF80H5GXUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F |

Source

|

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Amitrole in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitrole (B94729) (3-amino-1,2,4-triazole) is a non-selective, systemic herbicide widely used for the control of broadleaf weeds and grasses. Its herbicidal activity stems from a multi-faceted mechanism of action that primarily targets essential amino acid and pigment biosynthesis pathways in plants. This technical guide provides a comprehensive overview of the molecular and cellular effects of this compound, focusing on its enzymatic targets, the resultant metabolic disruptions, and the key signaling pathways involved. Detailed experimental protocols for studying these mechanisms are provided, along with quantitative data and visual representations of the affected pathways to facilitate a deeper understanding for research and development professionals.

Primary Mechanism of Action: Inhibition of Histidine Biosynthesis

The principal and most well-established mechanism of action of this compound is the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD) (EC 4.2.1.19), a key enzyme in the histidine biosynthesis pathway.[1][2][3] This pathway is essential for the production of the amino acid histidine, a fundamental component of proteins and a precursor for other important molecules. The histidine biosynthesis pathway is present in plants, bacteria, and fungi, but absent in animals, making IGPD an attractive target for selective herbicides.[1][3]

This compound, as a structural analog of the substrate, binds to the active site of IGPD, preventing the dehydration of D-erythro-imidazole-glycerol phosphate (B84403) to 3-(imidazol-4-yl)-2-oxopropyl phosphate.[1][2] This blockage leads to two primary consequences:

-

Histidine Starvation: The depletion of histidine inhibits protein synthesis, leading to a cessation of growth and development.[1]

-

Accumulation of Intermediates: The inhibition of IGPD causes the upstream accumulation of imidazoleglycerol phosphate, which may have secondary phytotoxic effects.[1]

Quantitative Data on IGPD Inhibition

While the competitive inhibition of IGPD by this compound is well-documented, specific inhibition constants (Ki) are not consistently reported in publicly available literature.[2] However, an IC50 value has been reported, and comparative data with other triazole-based inhibitors highlight the potency of this class of compounds against IGPD.[4]

| Inhibitor | Target Organism/Enzyme | Inhibition Constant (Ki) / IC50 | Reference |

| This compound | Not Specified | IC50 = 20 µM | [4] |

| 1,2,4-triazole | Arabidopsis thaliana IGPD | ~5 mM | [2] |

| Triazole Phosphonates (e.g., IRL 1856) | Wheat Germ IGPD | 8.5 ± 1.4 nM | [2][5][6] |

Signaling Pathway: Histidine Biosynthesis and this compound Inhibition

The following diagram illustrates the histidine biosynthesis pathway and the point of inhibition by this compound.

Secondary Mechanism of Action: Inhibition of Carotenoid Biosynthesis

A prominent secondary effect of this compound is the characteristic bleaching or chlorosis of plant tissues.[2] This is a direct result of the inhibition of carotenoid biosynthesis.[7] Carotenoids are essential pigments that serve two critical functions in plants:

-

Photoprotection: They dissipate excess light energy and quench reactive oxygen species (ROS), thereby protecting chlorophyll (B73375) from photo-oxidation.

-

Light Harvesting: They act as accessory pigments in photosynthesis.

The inhibition of carotenoid synthesis by this compound leads to the photodestruction of chlorophyll and the disruption of chloroplast development, resulting in the observed white or bleached appearance of treated plants.[7]

Evidence suggests that this compound inhibits the carotenoid biosynthesis pathway at the level of lycopene cyclase and potentially ζ-carotene desaturase .[8] This leads to the accumulation of upstream carotenoid precursors, namely phytoene, phytofluene, and ζ-carotene .[7]

Quantitative Data on Carotenoid Precursor Accumulation

While precise quantitative data on the accumulation of individual carotenoid precursors is not consistently tabulated across the literature, multiple studies confirm their buildup in this compound-treated plants. The table below summarizes the observed accumulation of these precursors.

| Carotenoid Precursor | Accumulation in this compound-Treated Plants | Reference |

| Phytoene | Yes | [7] |

| Phytofluene | Yes | [7] |

| ζ-Carotene | Yes | [7][8] |

Signaling Pathway: Carotenoid Biosynthesis and this compound Inhibition

The following diagram outlines the carotenoid biosynthesis pathway and the putative sites of inhibition by this compound.

Other Biochemical Effects

In addition to its primary and secondary mechanisms of action, this compound has been observed to affect other cellular processes, which may contribute to its overall herbicidal activity.

Inhibition of Catalase

In animal systems, this compound is a known inhibitor of catalase (EC 1.11.1.6), an enzyme responsible for the detoxification of hydrogen peroxide (H₂O₂).[2] Inhibition of catalase can lead to an accumulation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage. While this effect is well-studied in animals, its contribution to phytotoxicity in plants is less defined but may play a role in the overall cellular damage observed after this compound treatment.

Deregulation of Tetrapyrrole Synthesis

Some studies have shown that this compound treatment can lead to the deregulation of tetrapyrrole biosynthesis, resulting in the accumulation of precursors such as 5-aminolevulinate, Mg-protoporphyrin, and protochlorophyllide.[9][10] Tetrapyrroles are essential for the synthesis of chlorophylls (B1240455) and hemes. The disruption of this pathway can further contribute to the inhibition of photosynthesis and overall plant health.

Experimental Protocols

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay (Spectrophotometric)

This generalized protocol is for determining the inhibitory effect of this compound on IGPD activity.

Principle: The activity of IGPD can be monitored by measuring the increase in absorbance at 280 nm due to the formation of the product, imidazoleacetol phosphate, from the substrate, imidazoleglycerol phosphate.

Reagents:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Imidazoleglycerol phosphate (IGP) substrate solution (concentration range to be optimized, e.g., 0.1-1 mM)

-

Purified IGPD enzyme

-

This compound solutions of varying concentrations

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of reading at 280 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and IGP substrate in each well of the microplate or cuvette.

-

Add different concentrations of this compound to the respective wells (include a control with no inhibitor).

-

Pre-incubate the plate at a constant temperature (e.g., 25-37°C) for a few minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a fixed amount of IGPD enzyme to each well.

-

Immediately start monitoring the change in absorbance at 280 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

-

Plot the reaction velocity against the this compound concentration to determine the IC50 value. For Ki determination, repeat the assay with varying substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.[2]

Carotenoid Extraction and Analysis

This protocol describes the extraction and quantification of carotenoids from plant tissues.

Materials:

-

Plant tissue (control and this compound-treated)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (B3395972) (100%)

-

Petroleum ether or a mixture of hexane (B92381) and diethyl ether

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream

-

HPLC system with a C30 column and a diode array detector

Procedure:

-

Harvest a known weight of plant tissue and immediately freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract the pigments by repeatedly homogenizing the powder with cold 100% acetone until the tissue residue is colorless.

-

Centrifuge the extract to pellet the debris and collect the supernatant.

-

Transfer the acetone extract to a separatory funnel and add an equal volume of petroleum ether (or hexane/diethyl ether mixture).

-

Add saturated NaCl solution to facilitate phase separation.

-

Collect the upper (ether) phase containing the carotenoids and wash it several times with distilled water to remove residual acetone.

-

Dry the ether phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature.

-

Resuspend the carotenoid extract in a known volume of a suitable solvent (e.g., MTBE/methanol) for HPLC analysis.

-

Inject the sample into an HPLC system equipped with a C30 column. Use a gradient of solvents such as methanol, methyl-tert-butyl ether, and water to separate the different carotenoids.

-

Identify and quantify phytoene, phytofluene, ζ-carotene, and other carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

Catalase Activity Assay

This protocol measures catalase activity based on the decomposition of hydrogen peroxide.

Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The rate of H₂O₂ disappearance can be monitored by the decrease in absorbance at 240 nm.

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10-20 mM in phosphate buffer)

-

Plant tissue extract (prepared by homogenizing tissue in phosphate buffer and centrifuging to obtain the supernatant)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the reaction mixture by adding phosphate buffer and the plant tissue extract to a quartz cuvette. Include a blank containing only the buffer and extract (no H₂O₂).

-

Initiate the reaction by adding the H₂O₂ solution and mix quickly.

-

Immediately measure the decrease in absorbance at 240 nm over time (e.g., for 1-3 minutes).

-

Calculate the rate of change in absorbance per minute.

-

The catalase activity can be expressed in units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute under the assay conditions (extinction coefficient of H₂O₂ at 240 nm is approximately 43.6 M⁻¹cm⁻¹).

Logical Flow of this compound's Herbicidal Action

The overall phytotoxic effect of this compound is a cascade of events initiated by the inhibition of key metabolic pathways.

Conclusion

The herbicidal action of this compound is a well-defined process primarily driven by the competitive inhibition of imidazoleglycerol-phosphate dehydratase, leading to histidine starvation and growth cessation. This primary mechanism is significantly augmented by the inhibition of carotenoid biosynthesis, which results in photo-oxidative damage to the photosynthetic apparatus. Other biochemical effects, such as the potential inhibition of catalase and deregulation of tetrapyrrole synthesis, may also contribute to the overall phytotoxicity. A thorough understanding of these multifaceted mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the continued development of effective and selective herbicides and for fundamental research into plant metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of carotenoid synthesis as a mechanism of action of this compound, dichlormate, and pyriclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Core Biochemical Pathway of Amitrole Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitrole (B94729) (3-amino-1,2,4-triazole) is a non-selective, systemic herbicide widely utilized for the control of broadleaf and grassy weeds. Its primary mode of action is the potent and competitive inhibition of a critical enzyme in the histidine biosynthesis pathway, leading to a cascade of metabolic disturbances that culminate in plant death. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying this compound's herbicidal activity, with a focus on its enzymatic targets, the resultant signaling pathways, and detailed experimental methodologies for its study.

Primary Mechanism of Action: Inhibition of Histidine Biosynthesis

The principal molecular target of this compound in plants, fungi, and bacteria is imidazoleglycerol-phosphate dehydratase (IGPD) (EC 4.2.1.19).[1] This enzyme catalyzes the sixth step in the multi-step biosynthesis of the essential amino acid L-histidine. This compound acts as a competitive inhibitor of IGPD, effectively blocking the conversion of its substrate, D-erythro-imidazole-glycerol phosphate (B84403), to 3-(imidazol-4-yl)-2-oxopropyl phosphate.[1] This inhibition leads to two primary phytotoxic consequences: the depletion of the cellular pool of histidine, which is vital for protein synthesis and overall growth, and the accumulation of the substrate imidazoleglycerol phosphate.[1] The absence of the histidine biosynthesis pathway in animals makes IGPD an attractive target for the development of selective herbicides.[2]

Histidine Biosynthesis Pathway and the Site of this compound Inhibition

The biosynthesis of histidine is an intricate pathway that begins with phosphoribosyl pyrophosphate (PRPP) and ATP. IGPD's crucial role in this pathway is depicted in the diagram below.

Caption: Histidine biosynthesis pathway and the site of this compound inhibition.

Secondary Mechanisms of Action

Beyond its primary effect on histidine biosynthesis, this compound exhibits secondary inhibitory actions that contribute to its overall phytotoxicity.

Inhibition of Carotenoid Biosynthesis

This compound is known to induce a characteristic bleaching or whitening of plant tissues.[1] This effect is a consequence of the inhibition of carotenoid biosynthesis.[3][4][5] Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidation. In the presence of this compound, the synthesis of these protective pigments is disrupted, leading to the accumulation of carotenoid precursors such as phytoene, phytofluene, and ζ-carotene.[4][5] Without the shielding effect of carotenoids, chlorophyll is rapidly degraded by light, resulting in the observed bleaching and a severe disruption of photosynthesis.[3][4] While the precise enzymatic target of this compound in this pathway is not as definitively established as its action on IGPD, the accumulation of specific precursors suggests an inhibition of desaturation steps.[1]

Inhibition of Catalase

In both plant and animal systems, this compound has been shown to inhibit catalase (EC 1.11.1.6), an enzyme responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1] The inhibition of catalase can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress within the cells.[1] Studies have shown that the inhibition of catalase by this compound is concentration- and time-dependent.[6]

Quantitative Data on this compound Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

Table 1: Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD) by this compound

| Target Enzyme | Inhibitor | IC₅₀ | Mode of Inhibition | Organism/Enzyme Source | Reference |

| Imidazoleglycerol-Phosphate Dehydratase (IGPD) | This compound | 20 µM | Competitive | Not specified | [7] |

Table 2: Effects of this compound on Carotenoid Biosynthesis

| Effect | Observed Precursor Accumulation | Plant Species | Reference |

| Inhibition of Carotenoid Synthesis | Phytoene, Phytofluene, ζ-carotene | Wheat (Triticum aestivum L.) | [4][5] |

Table 3: Inhibition of Catalase by this compound

| Target Enzyme | Inhibitor | Effective Concentration | Effect | Organism | Reference |

| Catalase | This compound | 10 mM | Concentration- and time-dependent inhibition | Saccharomyces cerevisiae | [6] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been dependent on various experimental techniques. Below are detailed methodologies for key experiments.

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on IGPD activity and to calculate key kinetic parameters such as IC₅₀ and Kᵢ.

Principle: The activity of IGPD can be monitored spectrophotometrically by measuring the formation of the product, imidazoleacetol-phosphate, which has a distinct UV absorbance from the substrate, imidazoleglycerol-phosphate.

Materials:

-

Purified IGPD enzyme

-

Imidazoleglycerol-phosphate (IGP) substrate

-

This compound solutions of varying concentrations

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of IGP and this compound in the reaction buffer.

-

Assay Setup: In a quartz cuvette, combine the reaction buffer and the IGP substrate at a known concentration.

-

Initiate Reaction: Add a specific amount of the purified IGPD enzyme to the cuvette to start the reaction.

-

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a predetermined wavelength (e.g., 280 nm) over time. The initial rate of the reaction is proportional to the enzyme activity.

-

Inhibition Assay: Repeat the assay with the addition of varying concentrations of this compound to the reaction mixture before the addition of the enzyme.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Plot the reaction velocity against the this compound concentration to determine the IC₅₀ value.

-

To determine the mode of inhibition and the inhibition constant (Kᵢ), perform the assay at different substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.[1]

-

Caption: General experimental workflow for an IGPD inhibition assay.

Carotenoid Biosynthesis Inhibition Assay

Objective: To determine the effect of this compound on carotenoid biosynthesis in plant tissues.

Principle: The inhibition of carotenoid biosynthesis by this compound leads to the accumulation of specific carotenoid precursors. These precursors can be extracted and quantified using spectrophotometry or high-performance liquid chromatography (HPLC).

Materials:

-

Plant seedlings (e.g., wheat, barley)

-

This compound solutions of varying concentrations

-

Acetone or another suitable organic solvent for pigment extraction

-

Spectrophotometer or HPLC system with a photodiode array detector

Procedure:

-

Plant Treatment: Grow seedlings in the presence of varying concentrations of this compound. Include a control group with no this compound treatment.

-

Pigment Extraction: Harvest the plant tissues and extract the pigments using an organic solvent like acetone.

-

Spectrophotometric Analysis: Measure the absorbance of the pigment extract at the characteristic wavelengths for chlorophylls (B1240455) and total carotenoids. A decrease in the carotenoid-to-chlorophyll ratio in treated plants indicates inhibition of carotenoid synthesis.

-

HPLC Analysis: For a more detailed analysis, separate the extracted pigments using HPLC. This will allow for the identification and quantification of accumulated precursors like phytoene, phytofluene, and ζ-carotene.

-

Data Analysis: Compare the pigment profiles of this compound-treated plants with the control group to determine the extent of inhibition and identify the specific precursors that accumulate.

Logical Flow of this compound's Herbicidal Action

The herbicidal effect of this compound is a multi-faceted process that begins with its application and culminates in plant death. The logical flow of these events is illustrated below.

Caption: Logical flow of this compound's herbicidal action.

Conclusion

The primary biochemical pathway of this compound inhibition is the competitive inhibition of imidazoleglycerol-phosphate dehydratase, a pivotal enzyme in the histidine biosynthesis pathway. This targeted disruption of an essential metabolic process is the cornerstone of its herbicidal efficacy. Secondary effects, including the inhibition of carotenoid biosynthesis and catalase, further contribute to its phytotoxicity. A thorough understanding of these molecular mechanisms is crucial for the development of novel herbicides with improved efficacy and selectivity, as well as for managing the emergence of herbicide resistance. Further research to precisely quantify the inhibition kinetics of this compound on IGPD and other target enzymes from a wider range of plant species would provide invaluable data for comparative studies and the rational design of next-generation herbicides.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of carotenoid synthesis as a mechanism of action of this compound, dichlormate, and pyriclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Carotenoid Synthesis as a Mechanism of Action of this compound, Dichlormate, and Pyriclor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

Amitrole as a Catalase Inhibitor In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitrole (B94729) (3-amino-1,2,4-triazole) is a widely used herbicide that also serves as a potent and irreversible inhibitor of catalase in vivo. This property makes it a valuable tool for researchers studying the physiological roles of catalase and the consequences of its inhibition, particularly in the context of oxidative stress and related signaling pathways. This technical guide provides a comprehensive overview of this compound's action as a catalase inhibitor in vivo, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways.

Mechanism of Action

In animal systems, this compound effectively inhibits catalase (EC 1.11.1.6), an essential enzyme responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1] The inhibition is an irreversible process that occurs in the presence of H₂O₂. This compound does not directly bind to the free enzyme but rather to the catalase-H₂O₂ complex (Compound I), leading to the formation of a stable, inactive complex. This inactivation results in an accumulation of intracellular H₂O₂, a key reactive oxygen species (ROS), thereby inducing a state of oxidative stress.[2]

Quantitative Data on Catalase Inhibition by this compound

The inhibitory effect of this compound on catalase activity has been quantified in various in vivo studies, demonstrating a clear dose- and time-dependent relationship. The following tables summarize key findings from research conducted on rats, providing a comparative overview of this compound's potency in different tissues.

Dose-Dependent Inhibition of Catalase Activity in Rat Tissues

| Tissue | Animal Model | This compound Dose | Inhibition (%) | Reference |

| Liver | Rat | 31 µmoles/kg | 50 (ED50) | [3] |

| Kidney | Rat | 0.1 - 1 g/kg | Dose-dependent | [1] |

| Kidney | Rat | 44 µmoles/kg | 50 (ED50) | [3] |

| Heart | Rat | 107 µmoles/kg | 50 (ED50) | [3] |

| Brain | Rat | 500 mg/kg | Significant reduction | [4] |

| Brain | Rat | 680 µmoles/kg | 50 (ED50) | [3] |

Time-Dependent Inhibition of Catalase Activity in Rat Kidney

| Animal Model | This compound Dose | Time Point | Inhibition | Reference |

| Rat | Not Specified | 15 min | Time-dependent | [1] |

| Rat | Not Specified | 30 min | Time-dependent | [1] |

| Rat | Not Specified | 60 min | Time-dependent | [1] |

| Rat | Not Specified | 90 min | Time-dependent | [1] |

| Rat | Not Specified | 120 min | Time-dependent | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the in vivo inhibition of catalase by this compound.

In Vivo this compound Administration and Tissue Collection

Objective: To induce catalase inhibition in a rodent model for subsequent analysis.

Materials:

-

This compound (3-amino-1,2,4-triazole)

-

Sterile saline solution (0.9% NaCl)

-

Wistar rats (or other suitable rodent model)

-

Appropriate caging and handling equipment

-

Anesthesia (e.g., isoflurane, pentobarbital)

-

Surgical tools for dissection

-

Liquid nitrogen

-

Cryovials for sample storage

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

This compound Preparation: Prepare a solution of this compound in sterile saline. The concentration will depend on the target dose and injection volume.

-

Administration: Administer this compound to the animals via intraperitoneal (i.p.) injection. Doses can range from 0.1 to 1 g/kg body weight to achieve varying degrees of catalase inhibition.[1]

-

Time Course: Euthanize animals at specific time points after this compound administration (e.g., 15, 30, 60, 90, 120 minutes) to assess the time-dependent effects.[1]

-

Tissue Harvesting: Anesthetize the animal and perform euthanasia via an approved method.

-

Dissection: Immediately dissect the tissues of interest (e.g., liver, kidney, brain, heart).

-

Sample Preparation: Rinse the tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

-

Snap Freezing: Snap-freeze the tissue samples in liquid nitrogen to halt enzymatic activity.

-

Storage: Store the frozen tissues at -80°C until further analysis.

Preparation of Tissue Homogenates for Catalase Activity Assay

Objective: To prepare a soluble fraction from tissues for the measurement of enzyme activity.

Materials:

-

Frozen tissue samples

-

Ice-cold homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)

-

Dounce homogenizer or other suitable tissue homogenizer

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Thawing: Thaw the frozen tissue samples on ice.

-

Weighing: Weigh a portion of the tissue (e.g., 100 mg).

-

Homogenization: Place the tissue in a pre-chilled homogenizer with a known volume of ice-cold homogenization buffer (e.g., 1:10 w/v).

-

Homogenize: Homogenize the tissue on ice until a uniform consistency is achieved.

-

Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at a high speed (e.g., 10,000 x g) at 4°C for 15-20 minutes to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic fraction with catalase, and transfer it to a fresh, pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.

-

Storage: Use the supernatant immediately for the catalase activity assay or store it at -80°C.

Spectrophotometric Assay of Catalase Activity

Objective: To quantify the enzymatic activity of catalase in tissue homogenates.

Principle: This assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase, which can be monitored by the decrease in absorbance at 240 nm.

Materials:

-

Tissue homogenate (supernatant)

-

50 mM potassium phosphate buffer (pH 7.0)

-

30 mM Hydrogen peroxide (H₂O₂) solution (prepare fresh)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare the reaction mixture by adding the phosphate buffer and an appropriate amount of the tissue homogenate. The final volume should be just under the desired final reaction volume (e.g., 1 ml).

-

Blank Measurement: Use a cuvette containing the same reaction mixture without the H₂O₂ as a blank to zero the spectrophotometer at 240 nm.

-

Initiate Reaction: To start the reaction, add the H₂O₂ solution to the cuvette and mix quickly by inversion.

-

Absorbance Reading: Immediately begin recording the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes) at regular intervals (e.g., every 15 seconds).

-

Calculate Activity: The rate of decrease in absorbance is proportional to the catalase activity. One unit of catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute. The activity can be calculated using the extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).

Signaling Pathways and Experimental Workflows

The inhibition of catalase by this compound and the subsequent increase in intracellular H₂O₂ can trigger a cascade of cellular responses mediated by various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Experimental Workflow for In Vivo Catalase Inhibition Studies

Caption: Experimental workflow for studying in vivo catalase inhibition by this compound.

Signaling Pathway of this compound-Induced Oxidative Stress

Caption: Pathway of oxidative stress induction by this compound-mediated catalase inhibition.

Downstream Signaling Pathways Activated by this compound-Induced Oxidative Stress

The oxidative stress initiated by this compound triggers cellular defense mechanisms, primarily through the activation of the Nrf2 and MAPK signaling pathways.

Caption: Activation of the Nrf2 antioxidant response pathway by this compound-induced ROS.

Caption: ROS-mediated activation of the MAPK signaling cascade.[5][6][7][8][9]

Conclusion

This compound serves as a robust and reliable tool for the in vivo inhibition of catalase, providing a valuable model for studying the downstream effects of hydrogen peroxide accumulation and oxidative stress. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of toxicology, pharmacology, and drug development. The visualization of the intricate signaling pathways involved highlights the complex cellular responses to catalase inhibition and opens avenues for further investigation into the therapeutic modulation of these pathways. It is crucial for researchers to consider the dose- and time-dependent effects of this compound, as well as the specific tissue being investigated, to ensure accurate and reproducible results.

References

- 1. In vivo generation of hydrogen peroxide by rat kidney cortex and glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced in vivo H2O2 generation by rat kidney in glycerol-induced renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of brain catalase on ethanol-induced loss of righting reflex in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? | Semantic Scholar [semanticscholar.org]

- 6. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reactive oxygen species-induced activation of the MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of 3-Amino-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological interactions of 3-amino-1,2,4-triazole (3-AT), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the historical context of its first synthesis, outlines various synthetic methodologies with experimental protocols, and presents its mechanisms of action, particularly as an inhibitor of catalase and the histidine biosynthesis pathway. Quantitative data is summarized in tabular format for comparative analysis, and key pathways and workflows are visualized through diagrams generated using the DOT language.

Discovery and Historical Context

The first synthesis of 3-amino-1,2,4-triazole, also known as amitrole, is attributed to the late 19th and early 20th centuries, with foundational work conducted by several pioneering chemists. Key publications that describe early preparations of this compound include those by Thiele and Manchot in 1898, Curtius and Lang in 1888, Hantzsch and Silberrad in 1900, and Curtius, Darapsky, and Müller in 1907.[1] Initially explored for its chemical properties, 3-amino-1,2,4-triazole later gained prominence as a nonselective systemic herbicide.[2] Its biological activity, particularly its role as a competitive inhibitor of enzymes, has since made it a valuable tool in microbiological and biochemical research.[2]

Synthetic Methodologies

Several methods for the synthesis of 3-amino-1,2,4-triazole have been developed, ranging from classical condensation reactions to modern microwave-assisted protocols. The most common approaches utilize aminoguanidine (B1677879) salts as a key precursor.

Synthesis from Aminoguanidine and Formic Acid

A widely used and well-documented method involves the reaction of an aminoguanidine salt, such as the bicarbonate or hydrochloride, with formic acid.[1][3] The reaction proceeds through the formation of an intermediate, aminoguanidine formate (B1220265), which then undergoes cyclization upon heating to yield the triazole ring.

Experimental Protocol: Synthesis from Aminoguanidine Bicarbonate and Formic Acid [1]

-

Materials:

-

Aminoguanidine bicarbonate (1 mole, 136.1 g, finely powdered)

-

Formic acid (98-100%) (1.05 moles, 48 g, 40 mL)

-

-

Procedure:

-

In a 500-mL two-necked round-bottomed flask equipped with a thermometer, add 136 g (1 mole) of finely powdered aminoguanidine bicarbonate.

-

Carefully add 48 g (1.05 moles) of 98-100% formic acid to the flask.

-

Gently heat the foaming mixture, rotating the flask to prevent localized overheating, until the evolution of gas ceases and the solid material is completely dissolved.

-

Maintain the resulting solution of aminoguanidine formate at a temperature of 120°C for 5 hours.

-

After cooling the solution, add 500 mL of 95% ethanol and heat to dissolve the product.

-

Filter the hot solution to remove any impurities.

-

Evaporate the ethanol solution to dryness on a steam bath.

-

Dry the resulting colorless crystalline product in an oven at 100°C.

-

-

Yield: 80–81.6 g (95–97%) of 3-amino-1,2,4-triazole.

-

Melting Point: 152–156°C.

One-Pot Synthesis from Hydrazine (B178648) Hydrate, Cyanamide, and Formic Acid

A more direct, one-pot synthesis has been developed, which avoids the isolation of the aminoguanidine salt intermediate. This process involves the simultaneous reaction of hydrazine hydrate, cyanamide, and formic acid.

Experimental Workflow: One-Pot Synthesis

Caption: One-pot synthesis of 3-amino-1,2,4-triazole.

Microwave-Assisted Synthesis

The application of microwave irradiation can significantly accelerate the synthesis of 3-amino-1,2,4-triazole and its derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods.[3]

Experimental Protocol: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles [3]

-

Materials:

-

Aminoguanidine bicarbonate (1.0 mmol, 136.1 mg)

-

Carboxylic acid (1.2 mmol)

-

Sulfuric acid (concentrated, 0.5 mmol)

-

Solvent (e.g., isopropanol, if required)

-

-

Procedure:

-

In a 10 mL sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol), the desired carboxylic acid (1.2 mmol), and concentrated sulfuric acid (0.5 mmol).

-

If the carboxylic acid is a solid, a minimal amount of a suitable solvent may be added.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 150°C) for a designated time (e.g., 10-30 minutes).

-

After cooling, the product can be isolated and purified by standard methods such as recrystallization.

-

Quantitative Data on Synthesis

| Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| From Aminoguanidine Bicarbonate and Formic Acid | Aminoguanidine bicarbonate, Formic acid | 120°C, 5 hours | 95-97 | [1] |

| Microwave-Assisted (Example with Propionic Acid) | Aminoguanidine bicarbonate, Propionic acid, H₂SO₄ | Microwave, 150°C, 10 min | 86 | [4] |

| One-Pot Synthesis | Hydrazine hydrate, Cyanamide, Formic acid | 0-10°C (addition), then 60-100°C, then 110-200°C | High | [5][6] |

Biological Signaling Pathways

3-Amino-1,2,4-triazole is a well-characterized inhibitor of two key enzymes in different metabolic pathways: catalase and imidazoleglycerol-phosphate dehydratase.

Inhibition of Catalase

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage. 3-Amino-1,2,4-triazole acts as a specific and covalent inhibitor of catalase.[7][8] It binds to the active site of the enzyme, leading to its inactivation.

Signaling Pathway: Catalase Inhibition

Caption: Inhibition of catalase by 3-amino-1,2,4-triazole.

Inhibition of Histidine Biosynthesis

In yeast and plants, 3-amino-1,2,4-triazole is a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme encoded by the HIS3 gene in yeast.[2] This enzyme catalyzes a crucial step in the biosynthesis of the amino acid histidine. Inhibition of this pathway leads to an accumulation of the substrate, imidazoleglycerol phosphate.[9]

Signaling Pathway: Histidine Biosynthesis Inhibition

Caption: Inhibition of histidine biosynthesis by 3-amino-1,2,4-triazole.

Conclusion

3-Amino-1,2,4-triazole is a versatile heterocyclic compound with a rich history and a diverse range of applications, from its early use as a herbicide to its current utility as a specific enzyme inhibitor in biomedical research. The synthetic routes to this molecule are well-established and have been optimized for both large-scale industrial production and laboratory synthesis. Its specific inhibitory actions on catalase and imidazoleglycerol-phosphate dehydratase provide researchers with a powerful tool to study oxidative stress and amino acid metabolism. This guide serves as a comprehensive resource for professionals in the fields of chemistry and drug development, providing the necessary technical information for the synthesis and application of this important molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 6. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 7. Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of 3-Amino-1,2,4-Triazole on Histidine Metabolism in Algae - PMC [pmc.ncbi.nlm.nih.gov]

Amitrole: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Immediate Release

This technical guide provides a detailed overview of the chemical and physical properties of the herbicide amitrole (B94729) (3-amino-1,2,4-triazole). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical and Physical Data

This compound is a non-selective, systemic herbicide used to control a wide range of annual and perennial weeds.[1] Its primary mechanism of action is the inhibition of the histidine biosynthesis pathway, leading to metabolic disruption and ultimately, plant death.